![molecular formula C14H20N4 B2626113 2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2202247-89-8](/img/structure/B2626113.png)

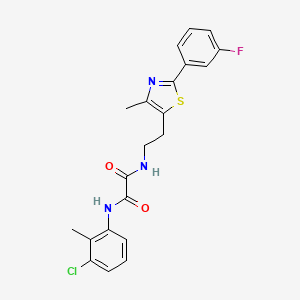

2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential as a treatment for various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in various physiological processes such as sleep, anxiety, and seizure control.

Aplicaciones Científicas De Investigación

1. One-Pot Synthesis and Biological Activity

Research by Amornraksa et al. (2008) explores the one-pot synthesis of pyrrolidines and their biological activity. The study involves the synthesis of compounds related to octahydropyrrolo[3,4-c]pyrrole, demonstrating their potential in antimicrobial and antioxidative applications. This highlights the compound's relevance in developing new antimicrobial agents and antioxidants (Amornraksa et al., 2008).

2. Efficient Synthesis of Pyridylpyrroles

Klappa et al. (2002) reported a novel condensation method leading to the efficient synthesis of 3,5-disubstituted-2-pyridylpyrroles from 1,3-diones and 2-(aminomethyl)pyridine. This study contributes to the synthetic methods for creating derivatives of octahydropyrrolo[3,4-c]pyrrole, showcasing its utility in organic chemistry (Klappa et al., 2002).

3. Ligand Binding in Nicotinic Acetylcholine Receptors

Bunnelle et al. (2009) investigated a series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles for their affinity to nicotinic acetylcholine receptors (nAChRs). The study provides insights into the differences in ligand binding domains of alpha4beta2 and alpha7 receptors, highlighting the compound's significance in neurochemistry and receptor biology (Bunnelle et al., 2009).

4. Synthesis of Enantiopure Derivatives

Pedrosa et al. (2002) focused on the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles, highlighting the importance of chirality in drug development and synthesis of biologically active compounds. This work is significant for the pharmaceutical industry, especially in developing enantiomerically pure drugs (Pedrosa et al., 2002).

Propiedades

IUPAC Name |

2-cyclopropyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-10-4-5-15-14(16-10)18-8-11-6-17(13-2-3-13)7-12(11)9-18/h4-5,11-13H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFECVEUBLBPJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2626030.png)

![4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2626033.png)

![(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2626037.png)

![(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2626039.png)

![3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2626042.png)

![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626045.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2626051.png)

![[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2626052.png)